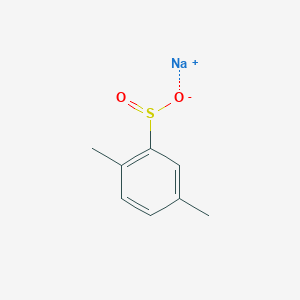

Sodium 2,5-dimethylbenzene-1-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO2S |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

sodium;2,5-dimethylbenzenesulfinate |

InChI |

InChI=1S/C8H10O2S.Na/c1-6-3-4-7(2)8(5-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

NHSAAANNKRGWBY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2,5 Dimethylbenzene 1 Sulfinate

Advanced Synthesis Strategies for Aryl Sulfinate Salts

While traditional methods remain relevant, significant progress has been made in developing more advanced and versatile strategies for synthesizing aryl sulfinate salts. These modern techniques often provide milder reaction conditions, broader functional group tolerance, and access to sulfinates from a wider array of precursors.

One of the most common and long-standing methods for preparing sodium aryl sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.gov For Sodium 2,5-dimethylbenzene-1-sulfinate, the precursor would be 2,5-dimethylbenzenesulfonyl chloride. Typical reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution or zinc dust. nih.govorgsyn.org

A significant advancement involves the use of stable sulfur dioxide surrogates, which avoids the direct handling of toxic and gaseous SO₂. acs.org The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO, has emerged as a key reagent in this area. researchgate.netrsc.org This bench-stable solid can react with organometallic reagents, such as Grignard or organolithium compounds derived from aryl halides, to generate the corresponding sulfinate salts in good to excellent yields. researchgate.netrsc.org This approach is particularly effective for electron-poor aryl bromides. researchgate.net

Electrochemical synthesis represents another modern frontier, utilizing electrical current to mediate the formation of sulfinates under oxidant-free conditions. researchgate.net These methods align with sustainable chemistry principles and can offer high efficiency and selectivity.

Table 1: Comparison of Synthesis Strategies for Aryl Sulfinate Salts

| Synthetic Method | Typical Precursor | Key Reagents | Primary Advantages | Reference |

|---|---|---|---|---|

| Classical Reduction | Aryl Sulfonyl Chloride | Sodium Sulfite (Na₂SO₃) or Zinc Dust | Well-established, inexpensive reagents. | nih.govorgsyn.org |

| SO₂ Surrogate Insertion | Aryl Halide (via organometallic intermediate) | DABSO | Avoids gaseous SO₂, good functional group tolerance, stable reagent. | researchgate.netrsc.org |

| Electrochemical Synthesis | Aryl Halides, Amines | Electrons, Supporting Electrolyte (e.g., NaI) | Avoids chemical oxidants/reductants, mild conditions. | rsc.orgresearchgate.net |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. For this compound, several approaches reflect a move towards more environmentally benign processes.

The development of metal-free synthetic conditions is another key aspect. Iodine-catalyzed or mediated reactions, for example, can be used to form C-S or N-S bonds from sulfinates without the need for transition metal catalysts. nih.gov Furthermore, the use of DABSO as an alternative to gaseous SO₂ not only enhances safety but also aligns with green principles by replacing a hazardous substance with a more manageable solid reagent. researchgate.netrsc.org

Electrochemical methods are inherently green as they replace stoichiometric chemical reagents with clean electrons, minimizing waste generation. researchgate.net The synthesis of sulfonamides from sulfinates and amines can be achieved electrochemically in water, showcasing a highly sustainable approach. rsc.org

Table 2: Green Chemistry Aspects in Aryl Sulfinate Synthesis

| Green Chemistry Principle | Applicable Method | Environmental/Safety Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Reduction with Na₂SO₃ | Utilizes water as a benign solvent. | nih.govgoogle.com |

| Hazardous Reagent Replacement | Use of DABSO | Replaces toxic, gaseous SO₂ with a stable, solid surrogate. | researchgate.netrsc.org |

| Catalysis over Stoichiometry | Photoredox/Nickel Dual Catalysis | Reduces waste by using small amounts of catalyst instead of bulk reagents. | nih.govmdpi.com |

| Energy Efficiency / Mild Conditions | Electrochemical & Photochemical Methods | Reactions often proceed at room temperature, reducing energy consumption. | researchgate.netnih.gov |

Novel Precursor Development for this compound Production

The choice of starting material is fundamental to any synthetic plan. Traditionally, the production of this compound starts with p-xylene (B151628), which is sulfonated and then reduced, or its derivative, 2,5-dimethylbenzenesulfonyl chloride. orgsyn.orgechemi.com However, modern synthetic chemistry has introduced aryl halides as highly versatile and novel precursors for aryl sulfinates.

The use of aryl iodides and bromides, such as 1-bromo-2,5-dimethylbenzene, represents a significant departure from the classical sulfonyl chloride route. These precursors are valuable because they are readily available and can be engaged in a variety of powerful catalytic cross-coupling reactions. acs.orgresearchgate.net For instance, aryl bromides can be converted into organomagnesium (Grignard) reagents, which then react with the SO₂ surrogate DABSO to yield the desired sodium sulfinate after an aqueous workup. rsc.org

This shift in precursor strategy opens up new disconnection possibilities for chemists and allows for the synthesis of complex molecules where the sulfonyl chloride might be difficult to prepare or unstable.

Table 3: Comparison of Precursors for Aryl Sulfinate Synthesis

| Precursor Type | Example for Target Compound | Associated Synthetic Route | Key Advantage | Reference |

|---|---|---|---|---|

| Aryl Sulfonyl Chloride (Traditional) | 2,5-Dimethylbenzenesulfonyl chloride | Reduction with Zinc or Sodium Sulfite | Direct route, established chemistry. | nih.govorgsyn.org |

| Aryl Halide (Novel) | 1-Bromo-2,5-dimethylbenzene | Catalytic Coupling or Grignard/DABSO reaction | High versatility, wide availability, access to powerful cross-coupling chemistry. | researchgate.netrsc.orgnih.gov |

| Arene (Industrial) | p-Xylene | Sulfonation followed by neutralization/reduction | Inexpensive bulk starting material for industrial scale. | echemi.comgoogle.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis has revolutionized the synthesis of organosulfur compounds, including aryl sulfinates and their derivatives. These methods often feature high efficiency, selectivity, and mild reaction conditions, making them highly attractive for modern organic synthesis.

Copper-Catalyzed Synthesis: Copper catalysts are effective for forming C-S bonds. One innovative strategy involves a copper-catalyzed reaction between aryl iodides and a masked sulfinate reagent. acs.org While this produces a sulfone that must be unmasked to reveal the sulfinate, it demonstrates a mild, base-free catalytic method for accessing the sulfinate functional group from an aryl halide precursor. acs.org

Nickel-Catalyzed Synthesis: Nickel catalysis has emerged as a powerful tool for sulfone synthesis, a direct application of sulfinate salts. A state-of-the-art approach combines nickel catalysis with photoredox catalysis. nih.govmdpi.com In this dual catalytic system, a photocatalyst absorbs visible light and initiates a radical process, while a nickel catalyst facilitates the cross-coupling of an aryl halide (bromide, chloride, or iodide) with a sodium sulfinate salt. nih.gov This method is notable for its use of light energy to drive the reaction at room temperature and its excellent tolerance for a wide range of functional groups. nih.govmdpi.com

These catalytic systems represent the cutting edge of sulfinate chemistry, providing efficient and selective pathways from readily available aryl halide precursors.

Table 4: Overview of Catalytic Systems in Related Syntheses

| Catalytic System | Catalyst/Precatalyst | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Copper Catalysis | CuI | (Hetero)Aryl Iodides + Masked Sulfinate Reagent | Base-free, mild conditions for accessing sulfinate functionality. | acs.org |

| Nickel/Photoredox Dual Catalysis | NiCl₂·glyme / Ir or Organoboron photocatalyst | Aryl/Vinyl Halides + Sodium Sulfinates | Visible light-driven, room temperature, broad substrate scope including aryl chlorides. | nih.govmdpi.com |

| Iron Catalysis | FeCl₃ | Thiols + Sodium Sulfinates (for Thiosulfonates) | Catalyzes S-S bond formation under aerobic conditions. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Sodium 2,5 Dimethylbenzene 1 Sulfinate

Radical Pathways Involving the 2,5-dimethylbenzene-1-sulfinate Anion

The 2,5-dimethylbenzene-1-sulfinate anion can be readily oxidized to form the corresponding 2,5-dimethylphenylsulfonyl radical. This reactive intermediate is central to a variety of synthetic transformations, including addition reactions to unsaturated systems and C-H functionalization. nih.govresearchgate.net

The generation of the sulfonyl radical can be achieved through several methods, including the use of chemical oxidants or through photoredox catalysis. uni-regensburg.de Once formed, the 2,5-dimethylphenylsulfonyl radical can participate in a range of reactions. For instance, it can add to alkenes, such as styrenes, to generate a benzylic radical intermediate. This intermediate can then undergo further reactions, such as trapping by other species present in the reaction mixture. uni-regensburg.de

A plausible mechanism for the photoredox-catalyzed generation of the 2,5-dimethylphenylsulfonyl radical and its subsequent reaction is depicted below:

Photoexcitation: A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).

Reductive Quenching: The excited photocatalyst is reductively quenched by sodium 2,5-dimethylbenzene-1-sulfinate, generating the 2,5-dimethylphenylsulfonyl radical and the reduced form of the photocatalyst.

2,5-(CH₃)₂C₆H₃SO₂⁻ + PC* → 2,5-(CH₃)₂C₆H₃SO₂• + PC⁻

Radical Addition: The sulfonyl radical adds to an unsaturated substrate, for example, an alkene, to form a new radical intermediate.

Propagation/Termination: The resulting radical can propagate the chain or be terminated through various pathways, including single electron transfer (SET) processes. uni-regensburg.de

Recent research has highlighted the broad utility of sulfonyl radicals derived from sodium sulfinates in constructing C-S, N-S, O-S, and S-S bonds. researchgate.net

Table 1: Representative Radical Reactions Involving Arenesulfonyl Radicals

| Reaction Type | Substrate | Reagents | Product Type | Ref |

| Sulfonylation of Alkenes | Styrene | Photocatalyst, Light, CO₂ | β-Sulfonylated Carboxylic Acid | uni-regensburg.de |

| C-H Sulfonylation | 1-Naphthylamides | Ru/Cu or Cu/Ag catalysis | C4-Sulfonylated Naphthylamide | nih.gov |

| Sulfonylation of Benzotriazoles | Benzotriazole | I₂, Air | N-Sulfonyl Benzotriazole | nih.gov |

Nucleophilic Reactivity of this compound

The 2,5-dimethylbenzene-1-sulfinate anion is an ambident nucleophile, with potential nucleophilic centers at both the sulfur and oxygen atoms. In most cases, it behaves as a soft nucleophile, with the sulfur atom being the primary site of attack on electrophilic carbon centers. researchgate.net This reactivity is fundamental to the synthesis of a wide variety of sulfones.

The reaction of this compound with alkyl halides is a classic example of its nucleophilic character, proceeding via an Sₙ2 mechanism to afford the corresponding alkyl aryl sulfone.

2,5-(CH₃)₂C₆H₃SO₂Na + R-X → 2,5-(CH₃)₂C₆H₃SO₂-R + NaX

The nucleophilicity of the sulfinate can be influenced by the solvent and the nature of the counter-ion. While the sulfur atom is the more common site of attack, O-alkylation to form sulfinate esters can occur under specific conditions, particularly with hard electrophiles. researchgate.net

Isotopic labeling studies on related arenesulfinates have been instrumental in elucidating the mechanistic details of their reactions with alcohols, challenging earlier assumptions about the dominant O-attack pathway in some cases. researchgate.net

Table 2: Examples of Nucleophilic Reactions of Sodium Arenesulfinates

| Electrophile | Reaction Conditions | Product Type | Ref |

| Alkyl Halide | Polar aprotic solvent | Alkyl Aryl Sulfone | researchgate.net |

| O-Benzoyl Hydroxylamine | CuBr₂ catalyst | Sulfonamide | nih.gov |

| Disulfide | AgNO₃ | Thiosulfonate | nih.gov |

Electrophilic Activation and Transformations of the Sulfinate Moiety

While the sulfinate anion is primarily nucleophilic, the sulfinate moiety can be rendered electrophilic through activation. This can be achieved by protonation or by reaction with a Lewis acid. For instance, in the presence of a strong acid, the sulfinic acid formed can be further protonated, making the sulfur atom susceptible to nucleophilic attack.

A notable transformation involving the electrophilic character of sulfinates is their disproportionation reaction. Under acidic conditions or in the presence of certain catalysts, sodium arenesulfinates can disproportionate to yield a thiosulfonate and a sulfonic acid. Mechanistic studies suggest that this process can involve the formation of a sulfinyl sulfone intermediate.

Studies on Ligand Exchange and Coordination Chemistry with Metal Centers

The 2,5-dimethylbenzene-1-sulfinate anion can act as a ligand in coordination complexes with various metal centers. The coordination can occur through one or both of the oxygen atoms, or in some cases, through the sulfur atom, leading to a variety of binding modes (monodentate, bidentate, bridging).

The coordination of arenesulfinates to metal centers is a key aspect of many catalytic reactions where these salts are employed. For example, in copper-catalyzed reactions, the formation of a copper-sulfinate complex is often a crucial step in the catalytic cycle. nih.gov The specific nature of the coordination can influence the reactivity and selectivity of the subsequent transformations. While general studies on the coordination of arenesulfinates exist, specific studies detailing the coordination chemistry of the 2,5-dimethylbenzene-1-sulfinate ligand are not extensively documented in the literature.

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available. However, general principles from studies on related arenesulfonyl compounds can provide insights.

Kinetic studies on the reactions of arenesulfinates often focus on understanding the factors that influence the reaction rates, such as the nature of the substituents on the aromatic ring, the solvent, and the electrophile. For nucleophilic substitution reactions, the rate is typically dependent on the concentration of both the sulfinate and the electrophile, consistent with a bimolecular mechanism.

Theoretical and Computational Studies of Sodium 2,5 Dimethylbenzene 1 Sulfinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sodium 2,5-dimethylbenzene-1-sulfinate, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-electron systems. nih.govnih.gov The focus of such studies is often on the 2,5-dimethylbenzene-1-sulfinate anion, as the sodium ion is generally considered a spectator ion in solution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 1: Calculated Electronic Properties of the 2,5-dimethylbenzene-1-sulfinate Anion (Illustrative)

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: These values are illustrative and based on typical ranges for similar organic anions. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be employed to understand the charge distribution and bonding interactions within the molecule. researchgate.net This analysis provides insights into the delocalization of electron density and the nature of the bonds, such as the sulfur-oxygen bonds in the sulfinate group. The analysis of Mulliken atomic charges can help identify the most electrophilic and nucleophilic sites within the molecule. nih.gov

Molecular Modeling of Interactions involving the 2,5-dimethylbenzene-1-sulfinate Anion

Molecular modeling techniques are employed to study the non-covalent interactions of the 2,5-dimethylbenzene-1-sulfinate anion with its environment, such as solvent molecules or other reactants. These interactions are crucial in determining the compound's solubility, stability, and reaction pathways in a condensed phase.

In an aqueous solution, the negatively charged oxygen atoms of the sulfinate group would form strong hydrogen bonds with water molecules. The sodium cation would also be solvated by water molecules. The aromatic ring and the methyl groups, being nonpolar, would have hydrophobic interactions with the surrounding solvent. Computational methods like Molecular Dynamics (MD) simulations or Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model these complex interactions over time.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a widely used method to investigate the mechanisms of chemical reactions involving organic compounds. nih.govnih.gov For this compound, DFT calculations can be used to map out the potential energy surface for various reactions, such as its role as a nucleophile or a precursor in radical reactions.

By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is vital for understanding the feasibility and kinetics of a particular reaction pathway. For instance, the sulfinate anion can act as a nucleophile, with the sulfur atom being the primary site of attack in many reactions. DFT calculations can elucidate the geometry of the transition state and the electronic changes that occur during the reaction.

Table 2: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction

| Parameter | Value (kcal/mol) (Illustrative) | Description |

| Activation Energy (Ea) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -10.5 | The net energy change of the reaction (exothermic in this case). |

| Gibbs Free Energy of Activation (ΔG‡) | 20.1 | The free energy barrier for the reaction, including entropic effects. |

Note: These values are hypothetical and would depend on the specific reaction being studied.

The Fukui function is a reactivity descriptor derived from DFT that can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

Computational Prediction of Novel Reactivity Patterns for this compound

Modern computational chemistry is increasingly used not only to explain known reactivity but also to predict new chemical transformations. nih.govnih.gov By combining DFT calculations with machine learning algorithms or by exploring reaction pathways with advanced simulation techniques, novel reactivity patterns for this compound could be uncovered.

For example, computational screening could be used to identify potential catalysts that could enable new types of reactions involving the sulfinate group. The electronic and steric effects of the 2,5-dimethyl substitution pattern could lead to unique selectivity in certain reactions compared to other arylsulfinates. Computational studies could explore its potential as a building block in the synthesis of more complex organic molecules or as a ligand in organometallic chemistry. The prediction of reaction outcomes can be facilitated by algorithms that identify potential electron sources and sinks in reactant molecules. nih.gov

Applications of Sodium 2,5 Dimethylbenzene 1 Sulfinate in Organic Synthesis

Utility as a Reagent in Carbon-Sulfur Bond Formation

The primary application of sodium 2,5-dimethylbenzene-1-sulfinate in organic synthesis is as a reliable source for the 2,5-dimethylphenylsulfonyl moiety in the construction of carbon-sulfur (C–S) bonds. These bonds are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. The compound can participate in reactions to form various classes of organosulfur compounds, most notably sulfones.

The synthesis of sulfones is a prominent application, often achieved through the reaction of the sulfinate with various electrophiles. nih.gov For instance, it can react with alkyl halides to produce alkyl aryl sulfones. This transformation is fundamental in synthetic chemistry, providing access to molecules with the valuable sulfonyl group. organic-chemistry.orgorganic-chemistry.org Furthermore, sodium arylsulfinates can engage in sulfa-Michael additions with activated alkenes, offering an efficient, often water-promoted, method for synthesizing β-keto sulfones and related structures. researchgate.net

Beyond sulfonylation, where the sulfur atom retains its +4 oxidation state in the sulfone product, sodium arylsulfinates can also act as a surrogate for thiols (sulfenylation), which are often volatile and malodorous. polyu.edu.hk Mechanistic studies suggest that under certain conditions, the sulfinate can undergo deoxygenation to generate a thiyl radical, which then forms thioethers. polyu.edu.hk This dual reactivity as both a sulfonylating and sulfenylating agent underscores its versatility in C–S bond formation.

Table 1: Examples of C–S Bond Formation using Sodium Arylsulfinates This table is illustrative and based on general reactions of sodium arylsulfinates.

| Product Type | Electrophile/Coupling Partner | Catalyst/Conditions | Reference |

| Diaryl Sulfone | Aryl Halide | Nickel Catalyst | researchgate.net |

| Diaryl Sulfone | Aryl Boronic Acid | Electrochemical, catalyst-free | organic-chemistry.org |

| Diaryl Thioether | Aryl Iodide | CuO / d-glucose | polyu.edu.hk |

| Diaryl Thioether | Arylboronic Acid | Cu(TFA)₂ / 1,10-Phenanthroline | polyu.edu.hk |

| β-Keto Sulfone | α,β-Unsaturated Ketone | Water, Room Temperature | researchgate.net |

| Diarylmethane | Benzyl Chloride | Palladium Catalyst | nih.gov |

Role in the Synthesis of Complex Organic Molecules

The methodologies employing this compound are instrumental in the construction of complex organic molecules, including natural products and biologically active compounds. The sulfone functional group is a key pharmacophore found in numerous drugs, such as the anti-migraine medication eletriptan and the prostate cancer drug bicalutamide. mdpi.com The ability to reliably install the 2,5-dimethylphenylsulfonyl group allows chemists to build intricate molecular architectures.

Radical-based methods, which are readily accessed using sodium sulfinates, are particularly powerful for forging bonds in sterically congested environments, a common challenge in the synthesis of complex molecules. nyu.eduexlibrisgroup.com For example, the generation of a sulfonyl radical from this compound can initiate a cascade of reactions to form polycyclic systems in a single step. researchgate.net Furthermore, its use in late-stage functionalization during drug discovery is valuable, as it can be used to modify complex scaffolds under relatively mild conditions. tcichemicals.com The synthesis of allenes from propargylic carbonates and sodium sulfinates, catalyzed by palladium, yields products that have been studied for potential anticancer activities, highlighting the role of this reagent in creating medicinally relevant complex molecules. researchgate.net

Precursor for the Generation of Sulfonyl Radicals and Related Species

A cornerstone of the reactivity of this compound is its function as a stable and easily handled precursor for sulfonyl radicals (RSO₂•). researchgate.net These radicals are highly useful intermediates in a plethora of synthetic transformations. The generation of the 2,5-dimethylphenylsulfonyl radical is typically achieved through single-electron transfer (SET) oxidation. This can be accomplished using various methods, including chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (CAN), electrochemical oxidation, or photoredox catalysis. researchgate.netrsc.org

Once generated, the sulfonyl radical can engage in a variety of reactions:

Addition to Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds, leading to the formation of new C–S and C–C bonds. This is often the initial step in cascade reactions. researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): Sulfonyl radicals can abstract hydrogen atoms from suitable donors, propagating a radical chain or leading to C-H functionalization.

Coupling Reactions: They can couple with other radical species or be trapped by various substrates to form sulfonylated products. rsc.org

This reliable generation of sulfonyl radicals opens avenues for reactions that are often difficult to achieve through traditional ionic pathways, making this compound a key reagent in modern radical chemistry. researchgate.net

Applications in Metal-Catalyzed Coupling Reactions

This compound serves as an excellent coupling partner in a variety of transition-metal-catalyzed cross-coupling reactions. A particularly important class of these reactions is the desulfinative cross-coupling, where the sulfinate group acts as a leaving group, extruding sulfur dioxide (SO₂) and transferring the aryl group. nih.govtcichemicals.com

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for desulfinative couplings. Sodium arylsulfinates can be coupled with aryl halides, benzyl chlorides, and propargylic carbonates. nih.govresearchgate.net These reactions provide efficient routes to biaryls, diarylmethanes, and allenes, respectively. nih.govresearchgate.net Mechanistic studies on the coupling of aryl halides with sulfinate salts have shown that for carbocyclic sulfinates, transmetalation is the turnover-limiting step. nih.gov The use of sulfinates can be advantageous over more traditional coupling partners like boronic acids, especially in the synthesis of heterocyclic compounds where the corresponding boronic acids may be unstable or difficult to prepare. semanticscholar.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively couple sodium arylsulfinates with aryl halides (including less reactive chlorides) and alkyl sulfonates to form diaryl sulfones. researchgate.netmdpi.com Recently, dual catalytic systems combining a nickel catalyst with an organoboron photocatalyst have been developed for the coupling of aryl bromides with sodium sulfinates under visible light, offering a greener approach to sulfone synthesis. mdpi.com

Table 2: Metal-Catalyzed Cross-Coupling Reactions with Sodium Arylsulfinates This table is illustrative and based on general reactions of sodium arylsulfinates.

| Metal Catalyst | Coupling Partner | Product Type | Key Features | Reference(s) |

| Palladium | Aryl Halide | Biaryl | Alternative to Suzuki coupling; good for heterocycles | nih.govsemanticscholar.org |

| Palladium | Benzyl Chloride | Diarylmethane | Forms C(sp²)-C(sp³) bonds | nih.gov |

| Palladium | Propargylic Carbonate | Allene | Synthesis of axially chiral compounds | researchgate.net |

| Nickel | Aryl Halide | Diaryl Sulfone | Tolerates a broad range of functional groups | researchgate.net |

| Nickel/Photocatalyst | Aryl Bromide | Diaryl Sulfone | Visible-light mediated, sustainable method | mdpi.com |

Implementation in Cascade and Multicomponent Reactions

The ability of this compound to generate sulfonyl radicals makes it a valuable component in cascade (or tandem) and multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple bonds and complex structures in a single synthetic operation, minimizing waste and purification steps. nih.govnih.gov

A common strategy involves the initial generation of the 2,5-dimethylphenylsulfonyl radical, which then adds to an unsaturated system (like an alkene or alkyne). The resulting carbon-centered radical can then participate in subsequent steps, such as intramolecular cyclization or intermolecular trapping, to build complex heterocyclic or polycyclic frameworks. researchgate.net Radical cascade cyclization of C-C unsaturated bonds is a powerful tool for creating sulfonylated heterocycles by introducing two different functional groups across a multiple bond in one pot. researchgate.net

For example, a cascade reaction can be initiated by the oxidation of the sulfinate to a sulfonyl radical, which adds to a vinyl azide. The subsequent elimination of dinitrogen gas generates an iminyl radical, which can then undergo a selective N-N coupling to furnish α-sulfonylated ketazines. rsc.org This type of sequential radical bond formation highlights the utility of sodium sulfinates in orchestrating complex transformations.

Utilization in Polymer Chemistry and Material Science Precursor Synthesis

While the applications of this compound are well-documented in small molecule synthesis, its role in polymer chemistry and material science is a less explored but emerging area. The sulfone group is a key component in high-performance polymers, such as poly(ether sulfone)s, known for their thermal stability and mechanical strength.

The 2,5-dimethylphenylsulfonyl radical, generated from the sulfinate salt, has the potential to act as an initiator for radical polymerization. Free radical polymerization is a major industrial process, and the development of new initiating systems is of continuous interest. researchgate.net The sulfonyl radical could initiate the polymerization of various vinyl monomers.

Furthermore, this compound could serve as a precursor for the synthesis of specialized monomers. By using the synthetic methodologies described in previous sections (e.g., C-S bond formation, coupling reactions), the 2,5-dimethylphenylsulfonyl moiety can be incorporated into molecules containing polymerizable functional groups (like vinyl or acrylic groups). These monomers could then be used to synthesize polymers with tailored properties, where the bulky and rigid sulfone group can enhance thermal and dimensional stability. However, specific examples detailing the use of this compound as a direct monomer or initiator in polymerization are not yet widely reported in the literature, suggesting this is a field with potential for future development.

Compound Nomenclature

| Common Name | IUPAC Name |

| This compound | This compound |

| Eletriptan | (R)-3-((1-Methyl-1H-pyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole |

| Bicalutamide | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide |

| Cerium(IV) ammonium nitrate | Ammonium hexanitratocerate(IV) |

| Sulfur dioxide | Sulfur dioxide |

| Benzyl chloride | (Chloromethyl)benzene |

| Propargylic carbonate | Prop-2-yn-1-yl methyl carbonate (example) |

| Boronic acid | Boronic acid |

| Vinyl azide | Azidoethene |

| Poly(ether sulfone) | Poly(oxy-1,4-phenylenesulfonyl-1,4-phenylene) |

Advanced Analytical Methodologies for Research on Sodium 2,5 Dimethylbenzene 1 Sulfinate

Spectroscopic Characterization Techniques for Reaction Monitoring and Intermediate Identification

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions involving Sodium 2,5-dimethylbenzene-1-sulfinate and for the structural elucidation of transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for tracking the conversion of starting materials to products. In the synthesis of this compound, for instance from the corresponding sulfonyl chloride, the disappearance of the sulfonyl chloride signal and the appearance of the sulfinate signals can be quantitatively monitored. acs.org While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from related structures like 1,3-dimethylbenzene. For the aromatic protons of the 2,5-dimethylbenzene moiety, distinct signals would be expected due to their different chemical environments. The methyl protons would also exhibit characteristic singlets.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable deuterated solvent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 125 - 145 |

| Methyl CH₃ | 2.2 - 2.5 | 19 - 22 |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the presence of the sulfinate functional group. The strong characteristic absorption bands for the S=O bond in sulfinates typically appear in the region of 1000-1100 cm⁻¹. acs.org In-line FT-IR spectroscopy can be employed for real-time monitoring of reactions, allowing for precise determination of reaction endpoints and preventing the formation of impurities. researchgate.netdntb.gov.ua The conversion of a sulfonyl chloride to a sulfinate would be marked by the disappearance of the characteristic S-Cl stretching frequency and the appearance of the S-O bands of the sulfinate.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable technique for studying the kinetics of reactions involving this compound, especially in dilute solutions. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the reaction rate and order can be determined. sielc.com This method is particularly useful in studying reactions where the sulfinate is a precursor to a more conjugated system, which would exhibit a significant shift in its absorption maximum.

Chromatographic Methods for Product Isolation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of sulfinate salts. nih.govnih.gov A C18 column is often employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. google.com For compounds like sulfinates that lack a strong UV chromophore, detection can be achieved using a UV detector at a low wavelength (e.g., 215 nm) or through indirect photometric detection using an ion-pairing reagent. nih.govnih.gov The purity of a sample of this compound can be determined by integrating the peak area of the main component and any impurities present in the chromatogram.

Interactive Data Table: Representative HPLC Method Parameters for the Analysis of Sodium Arylsulfinates.

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): While this compound itself is a salt and thus not volatile enough for direct GC analysis, its derivatives can be analyzed by this method. For instance, the sulfinate can be converted to a more volatile sulfonyl chloride or sulfone, which can then be analyzed by GC to assess the purity of the original material.

Diffraction Studies on Crystal Structures of this compound and its Derivatives

While the crystal structure of this compound has not been specifically reported, studies on analogous compounds like sodium p-toluenesulfinate tetrahydrate offer valuable insights. researchgate.net In such structures, the sodium cation is typically coordinated by oxygen atoms from both the sulfinate group and water molecules, often forming polymeric chains. The sulfur atom in the sulfinate anion adopts a pseudo-tetrahedral geometry. researchgate.net

Interactive Data Table: Expected Crystallographic Data for this compound based on Analogous Structures.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| S-O Bond Lengths | ~1.50 - 1.55 Å |

| C-S Bond Length | ~1.75 - 1.80 Å |

| O-S-O Bond Angle | ~105 - 110° |

| C-S-O Bond Angles | ~102 - 108° |

Electrochemical Studies of the 2,5-dimethylbenzene-1-sulfinate Anion

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable information about the redox properties of the 2,5-dimethylbenzene-1-sulfinate anion. These studies can reveal the oxidation potential of the anion, which is crucial for understanding its reactivity in various chemical transformations, including its role as a nucleophile or as a precursor to sulfonyl radicals. cdnsciencepub.com

The electrochemical oxidation of arenesulfinate anions is generally an irreversible process that leads to the formation of a sulfonyl radical. The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. researchgate.net For the 2,5-dimethylbenzene-1-sulfinate anion, the electron-donating methyl groups would be expected to lower its oxidation potential compared to the unsubstituted benzenesulfinate (B1229208) anion.

Interactive Data Table: Representative Electrochemical Data for the Oxidation of Arenesulfinate Anions.

| Compound | Oxidation Potential (V vs. SCE) | Technique |

| Nitro-substituted benzenesulfinate anion | 0.63 - 0.89 | Cyclic Voltammetry |

| Substituted Benzene-1,2-diols | Varies with pH and substituent | Cyclic Voltammetry |

These electrochemical data are critical for designing and optimizing synthetic reactions that involve electron transfer steps, such as certain cross-coupling reactions where the sulfinate acts as a nucleophilic partner. cdnsciencepub.com

Derivatives and Analogues of Sodium 2,5 Dimethylbenzene 1 Sulfinate

Synthesis and Reactivity of Related Aryl Sulfinate Salts

The reactivity of aryl sulfinate salts is characterized by the nucleophilic nature of the sulfur atom, which can react with a variety of electrophiles. nih.gov These salts are key building blocks for the formation of sulfones, sulfonamides, and thiosulfonates through the construction of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, respectively. dtic.mil

Synthesis of Aryl Sulfones: Aryl sulfinates readily undergo coupling reactions with aryl halides to form diaryl sulfones. This transformation can be catalyzed by transition metals like copper or palladium. For instance, the copper(I)-catalyzed coupling of aryl halides with sodium sulfinates in the presence of ligands such as l-proline (B1679175) has been shown to be effective. acs.org More recently, photoredox/nickel dual catalysis has emerged as a powerful method for the sulfonylation of aryl, heteroaryl, and vinyl halides at room temperature, demonstrating excellent functional group tolerance. nih.gov

Synthesis of Sulfonamides: The reaction of aryl sulfinates with amines or their derivatives provides access to sulfonamides, a crucial functional group in many pharmaceutical compounds. acs.org Direct N-sulfonylation can be achieved under various conditions, including metal-free oxidative coupling using reagents like iodine. dtic.mil

Synthesis of Thiosulfonates: Aryl sulfinates can react with thiols or disulfides to yield thiosulfonates. These reactions can be promoted by catalysts such as copper(I) or iron(III) chloride under aerobic conditions. google.com

The general reactivity of aryl sulfinates is summarized in the table below:

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Sulfone Synthesis | Aryl Sulfinate, Aryl Halide | Diaryl Sulfone | Cu(I)/l-proline or Pd/Photoredox/Ni |

| Sulfonamide Synthesis | Aryl Sulfinate, Amine | Sulfonamide | I2 (metal-free) |

| Thiosulfonate Synthesis | Aryl Sulfinate, Thiol/Disulfide | Thiosulfonate | Cu(I) or FeCl3 |

Comparative Studies of Substituted Benzene (B151609) Sulfinate Compounds

The reactivity of a substituted benzene sulfinate is significantly influenced by the nature and position of the substituents on the aromatic ring. These substituents can alter the electron density at the sulfur atom, thereby affecting its nucleophilicity.

Electron-donating groups, such as the two methyl groups in sodium 2,5-dimethylbenzene-1-sulfinate, are expected to increase the electron density on the benzene ring and, by extension, on the sulfinate group. This enhanced electron density generally leads to increased nucleophilicity of the sulfur atom, making the compound more reactive towards electrophiles compared to unsubstituted sodium benzenesulfinate (B1229208). libretexts.org Conversely, electron-withdrawing groups would decrease the nucleophilicity and reactivity.

Kinetic studies on the palladium-catalyzed cross-coupling reactions of aryl sulfinates have provided quantitative insights into these substituent effects. For example, in the reaction with aryl bromides, it has been observed that the nature of the cation (e.g., Li+, Na+, K+, Cs+) associated with the sulfinate can significantly influence the reaction rate, suggesting that the dissociation of the ion pair is a crucial step. acs.org

While direct comparative kinetic data for this compound is not available, the general principles of physical organic chemistry allow for the prediction of its reactivity relative to other substituted analogues. The table below provides a qualitative comparison of the expected reactivity of various substituted sodium benzene sulfinates based on the electronic effects of their substituents.

| Substituent on Benzene Ring | Electronic Effect | Expected Relative Nucleophilicity |

| -NO2 (nitro) | Strong Electron-Withdrawing | Lowest |

| -Cl (chloro) | Electron-Withdrawing | Low |

| -H (unsubstituted) | Neutral | Moderate |

| -CH3 (methyl) | Electron-Donating | High |

| -OCH3 (methoxy) | Strong Electron-Donating | Higher |

| -2,5-(CH3)2 (2,5-dimethyl) | Strong Electron-Donating | Highest |

Exploration of Heterocyclic Sulfinate Derivatives

Replacing the benzene ring of an aryl sulfinate with a heterocyclic system opens up a vast chemical space with diverse properties and applications. Heterocyclic sulfinates are valuable reagents, particularly in medicinal chemistry and materials science.

Synthesis of Heterocyclic Sulfinates: The synthesis of heterocyclic sulfinates often starts from the corresponding heterocyclic thiol or by constructing the heterocycle with a pre-installed sulfur-containing functional group. acs.org For instance, pyrazole-4-thioethers can be oxidized to the corresponding sulfonyl chlorides, which are then reduced to the sulfinate salts. acs.org Another approach involves the use of organozinc reagents derived from heterocycles, which can react with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to furnish the desired sulfinates. acs.org

Reactivity of Heterocyclic Sulfinates: Heterocyclic sulfinates have demonstrated significant utility as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex biaryl and heteroaryl-aryl structures. acs.orgrsc.org The choice of catalyst and reaction conditions is crucial for achieving high efficiency, especially with challenging heterocyclic systems such as pyrazines, pyridazines, and imidazoles. acs.org

Beyond cross-coupling, heterocyclic sulfinates can participate in other transformations. For example, zinc sulfinate salts have been employed for the direct C-H functionalization of heterocycles through a radical-mediated pathway, offering a mild and operationally simple method for forming C-C bonds. nih.gov This reactivity is orthogonal to many traditional methods and showcases the unique potential of these compounds.

The versatility of heterocyclic sulfinates is further highlighted by their use as latent reagents. For instance, heterocyclic allylsulfones can undergo a palladium-catalyzed deallylation to generate the corresponding sulfinate in situ, which can then participate in subsequent coupling reactions. nih.gov

The following table lists some examples of heterocyclic sulfinates and their applications:

| Heterocyclic Core | Application | Reference |

| Pyridine | Pd-catalyzed cross-coupling | rsc.org |

| Pyrazole | Synthesis of sulfonamides | acs.org |

| Pyrimidine | Pd-catalyzed cross-coupling | acs.org |

| Thiophene | Synthesis of heteroaryl sulfones | acs.org |

| Imidazole | Pd-catalyzed cross-coupling | acs.org |

Sustainable and Scalable Production Research for Sodium 2,5 Dimethylbenzene 1 Sulfinate

Process Intensification Strategies for Industrial Synthesis

Process intensification involves developing innovative equipment and techniques to dramatically improve manufacturing efficiency, resulting in smaller, cleaner, and more energy-efficient processes. For the synthesis of sodium 2,5-dimethylbenzene-1-sulfinate, this means shifting from classical laboratory-scale methods to robust, high-yield industrial processes.

Traditionally, aryl sulfinates have been prepared through methods such as the reduction of the corresponding sulfonyl chlorides. For instance, a common method for a related compound, p-toluenesulfinic acid sodium salt, involves the reduction of p-toluenesulfonyl chloride using zinc dust in heated water, followed by neutralization. orgsyn.org While effective, such methods often require stoichiometric amounts of reductants, leading to large volumes of inorganic waste. Another classical approach is the direct sulfonation of the aromatic ring (p-xylene in this case) using potent sulfonating agents like fuming sulfuric acid, followed by neutralization with a base like sodium hydroxide (B78521). echemi.com These conventional routes can be effective but often suffer from low selectivity, harsh reaction conditions, and the formation of significant byproduct streams.

Modern research focuses on catalytic approaches that offer higher efficiency and scalability. A significant advancement is the use of transition-metal catalysis. For example, nickel-electrocatalytic protocols have been developed for the synthesis of aryl sulfinates from aryl halides (like 2,5-dimethylbromobenzene) and sulfur dioxide (SO2). nih.govchemrxiv.org This method is notable for its use of an inexpensive catalyst and a simple SO2 source, operating at room temperature, and demonstrating scalability in both batch and flow settings. nih.gov Palladium-catalyzed reactions have also been established, providing reliable routes to aryl sulfinates from aryl halides and a sulfur dioxide surrogate, often under gas- and reductant-free conditions. acs.org These catalytic systems represent a significant intensification over older stoichiometric methods.

A comparative overview of these synthetic strategies highlights the trend towards more intensified processes.

Interactive Data Table: Comparison of Synthetic Strategies for Aryl Sulfinates

| Strategy | Starting Materials | Key Reagents | Typical Conditions | Scalability & Intensification Aspects |

|---|---|---|---|---|

| Reduction of Sulfonyl Chloride | p-Xylenesulfonyl chloride | Zinc dust, Sodium sulfite (B76179), or other reducing agents | Aqueous or alcoholic solution, often heated | Batch process; generates significant inorganic waste; moderate yields. orgsyn.org |

| Direct Aromatic Sulfonation | p-Xylene (B151628) | Fuming sulfuric acid or Chlorosulfonic acid, NaOH | Harsh acidic conditions, followed by neutralization | A common industrial method for sulfonates; can lack selectivity and uses corrosive reagents. echemi.commdpi.com |

| Palladium-Catalyzed Coupling | 2,5-Dimethylhalobenzene | SO2 surrogate (e.g., DABSO), Pd catalyst, base | Mild conditions, often gas-free | High functional group tolerance; catalyst cost and removal can be a concern. acs.org |

| Nickel-Electrocatalytic Sulfinylation | 2,5-Dimethylhalobenzene, SO2 | Ni catalyst, electrochemical cell | Room temperature, controlled potential | Uses inexpensive catalyst and simple SO2 source; high chemoselectivity; scalable in batch and flow. nih.govchemrxiv.org |

These modern catalytic approaches provide a clear pathway to more intensified, efficient, and scalable industrial synthesis of this compound.

Environmental Impact Assessment of Synthetic Routes

The environmental footprint of a chemical process is a critical consideration for modern industrial chemistry. Assessing synthetic routes for this compound involves evaluating factors such as reagent toxicity, energy consumption, and waste generation, guided by the principles of green chemistry.

Traditional sulfonation processes, particularly those using chlorosulfonic acid or fuming sulfuric acid, pose significant environmental and safety challenges. echemi.commdpi.com These reactions are highly exothermic and require careful temperature control. They also utilize a large excess of corrosive acid, which must be neutralized, leading to the formation of large quantities of inorganic salt waste (e.g., sodium sulfate). The process can also release toxic gaseous byproducts like sulfur oxides and hydrogen chloride. mdpi.com

The reduction of sulfonyl chlorides with metal dusts like zinc generates metallic waste streams that require treatment and disposal. orgsyn.org The environmental impact of these older methods is considerable due to their poor atom economy and reliance on hazardous materials.

In contrast, newer synthetic methodologies are being designed with environmental considerations at the forefront.

Catalytic Routes: The development of Ni-electrocatalytic and Pd-catalyzed sulfinylation offers a greener alternative. nih.govacs.org These methods often proceed under milder conditions, reducing energy consumption. By using catalytic rather than stoichiometric amounts of reagents, they significantly reduce waste. The use of simple sulfur dioxide as a reagent in the Ni-electrocatalytic process is particularly advantageous, as SO2 is an industrial bulk chemical. nih.gov

Solvent Choice: The choice of solvent is crucial. Many modern protocols aim to use greener solvents or reduce solvent volume.

Waste Stream Management: A key aspect of environmental assessment is the nature of the waste produced. Sulfide-containing waste streams, which can arise from certain sulfur-based chemical processes, are toxic and require specialized treatment to prevent the release of hydrogen sulfide (B99878) gas. researchgate.net Processes that avoid such byproducts are inherently more environmentally friendly.

An assessment of various routes based on green chemistry principles demonstrates the advantages of modern approaches.

Interactive Data Table: Environmental Assessment of Synthetic Routes

| Synthetic Route | Key Reagents | Primary Waste Products | Green Chemistry Considerations |

|---|---|---|---|

| Direct Sulfonation | p-Xylene, Chlorosulfonic Acid, NaOH | Sodium sulfate, HCl gas | Poor atom economy; uses highly corrosive and hazardous reagents; high energy consumption for control. mdpi.com |

| Sulfonyl Chloride Reduction | p-Xylenesulfonyl chloride, Zinc | Zinc salts, inorganic byproducts | Use of stoichiometric heavy metals; generates metallic waste streams. orgsyn.org |

| Catalytic Sulfinylation (Pd or Ni) | 2,5-Dimethylhalobenzene, SO2 or surrogate | Catalyst residues, salt from base | High atom economy; avoids harsh acids; milder reaction conditions reduce energy use; catalyst recycling is key for sustainability. nih.govacs.org |

The clear trend is towards catalytic, high-efficiency processes that minimize the use of hazardous materials and the generation of waste, aligning with the goals of sustainable industrial production.

Development of Continuous Flow Methodologies for Large-Scale Production

For large-scale industrial production, continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and higher spacetime yields. almacgroup.comnih.gov The development of continuous flow methods for the synthesis of this compound and its precursors is a key area of research for achieving scalable and efficient manufacturing. mdpi.com

The synthesis of aryl sulfonyl chlorides, direct precursors to aryl sulfinates, has been successfully demonstrated in a continuous flow system using multiple continuous stirred-tank reactors (CSTRs). mdpi.com In one study, the chlorosulfonation of an aryl compound was transitioned from a batch process to a fully continuous, automated system. This shift addressed the significant safety hazards of the batch reaction, such as the handling of highly reactive chlorosulfonic acid and the evolution of HCl gas. The continuous method allowed for better temperature control and safer handling of gaseous byproducts. mdpi.com

The benefits of this transition are quantifiable. A comparison between the optimized batch process and the final continuous flow process for a similar chlorosulfonation reaction revealed a significant improvement in efficiency.

Interactive Data Table: Comparison of Batch vs. Continuous Flow for Aryl Sulfonyl Chloride Production

| Metric | Optimized Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Scale | ~65 g | 500 g | ~7.7x |

| Process Time | 6.5 hours | 12 hours | N/A |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | ~93% Increase |

Data derived from a study on a pharmaceutically relevant chlorosulfonation. echemi.commdpi.com

This doubling of the spacetime yield demonstrates the intensification possible with flow chemistry. mdpi.com A conceptual continuous flow process for this compound could involve several stages:

Reagent Introduction: Precise pumping of p-xylene and a sulfonating agent (or aryl halide and SO2 for catalytic routes) into a microreactor or tubular reactor. google.comgoogle.com

Reaction Module: The reaction occurs within a heated or cooled reactor coil, allowing for excellent temperature control and a defined residence time, which maximizes conversion and minimizes byproduct formation. tandfonline.com

In-line Quench/Neutralization: The output stream is continuously mixed with a base, such as sodium hydroxide solution, to neutralize the reaction and form the sodium sulfinate salt.

Continuous Separation/Isolation: The product stream could then enter a continuous separation unit, such as a crystallizer or a liquid-liquid extraction system using membrane technology, to isolate the final product. taylorfrancis.com

The use of microreactor technology is particularly promising, as it offers an extremely high surface-area-to-volume ratio, enabling rapid heat transfer for highly exothermic reactions like sulfonation. tandfonline.com This level of control is difficult to achieve in large batch reactors. Automating the system with process analytical technology (PAT), such as online LC-MS, can ensure consistent product quality and allow for real-time optimization. nih.gov By leveraging these principles, the large-scale production of this compound can be made safer, more efficient, and more sustainable.

Future Research Directions for Sodium 2,5 Dimethylbenzene 1 Sulfinate

Unexplored Reactivity Manifolds and Mechanistic Puzzles

The reactivity of sodium arylsulfinates as precursors to sulfonyl radicals is well-established, yet the specific behavior of Sodium 2,5-dimethylbenzene-1-sulfinate under emerging reaction conditions presents a fertile ground for investigation. Future research should focus on its engagement in photoredox and electrochemical transformations. acs.orgnih.gov The development of light-mediated, catalyst-free reactions, potentially involving the formation of an electron donor-acceptor (EDA) complex between the sulfinate and a reaction partner, is a particularly promising avenue. Spectroscopic and computational studies could be employed to identify and characterize such EDA complexes.

Furthermore, mechanistic inquiries into the generation of the 2,5-dimethylbenzenesulfonyl radical from the sodium salt under various conditions are warranted. While radical pathways are often implicated in sulfinate chemistry, detailed studies, including radical trapping experiments and the use of radical clocks, are needed to elucidate the precise mechanisms. polyu.edu.hk For instance, exploring its behavior in the presence of different activating agents, such as acetyl chloride, could reveal nuanced reactivity pathways, including the formation of intermediate sulfinyl sulfones that can act as diradical sources. researchgate.net The influence of the two methyl groups on the benzene (B151609) ring on the stability and reactivity of the resulting radical and any intermediates is a key puzzle to be solved.

Potential in Emerging Catalytic Systems

The utility of sodium arylsulfinates in transition metal catalysis, particularly with copper and palladium, is a cornerstone of their application. polyu.edu.hk Future research should systematically explore the performance of this compound in a variety of catalytic systems. A significant area of potential is in Ni/photoredox dual catalysis, which has shown efficacy for Csp²–SO₂R coupling under mild, base-free conditions. acs.org Investigating the compatibility of this compound with a broad array of aryl and heteroaryl halides in such systems could unlock new synthetic routes to complex sulfones.

Moreover, its application in carboxylation reactions catalyzed by heterogeneous catalysts, such as mesoporous ternary metal oxides, represents an important frontier. acs.org The development of robust, recyclable catalytic systems for the carboxylation of this compound using CO₂ as a C1 source would be a significant step towards more sustainable chemical manufacturing. The electron-donating nature of the two methyl groups may influence the electronic properties of the sulfinate and its interaction with catalytic centers, a factor that requires detailed investigation.

Integration into Advanced Materials Science

The sulfone moiety is a key functional group in a variety of advanced materials, including high-performance polymers and organic electronic materials. A compelling future direction is the use of this compound as a monomer or building block for the synthesis of novel polymers. For example, its incorporation into polyether sulfone (PES) or related architectures could be explored to tune material properties such as thermal stability, solubility, and mechanical strength. The dimethyl substitution pattern offers a unique handle for controlling polymer morphology and intermolecular interactions.

Another avenue lies in the surface modification of materials. The sulfinate group can be used to anchor the 2,5-dimethylphenylsulfonyl moiety onto various substrates, thereby altering their surface properties. This could have applications in areas ranging from biocompatible coatings to functionalized stationary phases for chromatography. Research into the electrochemical deposition of thin films from this compound could also lead to new materials with interesting electronic or optical properties.

Novel Synthetic Applications and Method Development

Beyond established cross-coupling reactions, the development of novel synthetic methods that leverage the unique reactivity of this compound is a primary objective. A key area for exploration is its use in C-H activation/sulfonylation reactions. Directing group-assisted or transition-metal-catalyzed C-H sulfonylation of various substrates with this compound would provide a highly atom-economical route to complex sulfones, avoiding the need for pre-functionalized starting materials. nih.gov

The design of multicomponent reactions (MCRs) involving this compound is another promising research trajectory. MCRs that can efficiently assemble complex molecules from three or more starting materials in a single pot are highly desirable in modern organic synthesis. Developing MCRs that incorporate the 2,5-dimethylbenzenesulfonyl group would provide rapid access to libraries of novel compounds with potential applications in medicinal chemistry and agrochemicals. Furthermore, exploring its use in domino or cascade reactions, where a single event triggers a series of subsequent transformations, could lead to the elegant and efficient construction of intricate molecular architectures. au.dk

Computational Insights Driving Experimental Design

Density Functional Theory (DFT) and other computational methods are poised to play a pivotal role in accelerating research on this compound. Future computational studies should focus on several key areas. Firstly, DFT calculations can be used to model the electronic structure of the molecule and the corresponding 2,5-dimethylbenzenesulfonyl radical, providing insights into its reactivity and selectivity. researchgate.net Thermodynamic descriptors such as bond dissociation energies and reaction free energies can be calculated to predict the feasibility of proposed reaction pathways. acs.org

Secondly, computational modeling can be instrumental in elucidating complex reaction mechanisms. For instance, DFT studies can map out the potential energy surfaces of catalytic cycles, helping to identify key intermediates and transition states. acs.orgrsc.org This is particularly valuable for understanding the role of ligands in controlling selectivity in transition-metal-catalyzed reactions. Such calculations can guide the rational design of more efficient and selective catalysts.

Finally, time-dependent DFT (TD-DFT) can be employed to investigate the excited-state properties of potential photoredox systems involving this compound. By calculating absorption spectra and redox potentials in the excited state, computational chemistry can help to identify suitable photosensitizers and predict the feasibility of light-induced electron transfer processes. This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this versatile chemical building block.

Q & A

Q. What are the standard characterization techniques for confirming the structure and purity of Sodium 2,5-dimethylbenzene-1-sulfinate?

To confirm structure and purity, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify aromatic protons, methyl groups, and sulfinate functionality.

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and detect impurities .

- Elemental Analysis : Verify the molecular formula (C7H6NNaO4S) and sodium content .

- Mass Spectrometry (MS) : Confirm molecular weight (223.18 g/mol) via ESI-MS .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

- Sulfonation : Reacting 2,5-dimethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Reduction : Reducing the sulfonyl chloride to the sulfinate using sodium sulfite or sodium dithionite in aqueous conditions.

- Solvent Selection : Dichloromethane or dimethylformamide (DMF) for intermediate steps, with strict temperature control (<40°C) to prevent side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Key variables to optimize:

- Temperature : Maintain <40°C during sulfonation to avoid over-sulfonation or decomposition .

- Reduction Agent Concentration : Excess sodium sulfite (1.5–2.0 equivalents) ensures complete conversion of sulfonyl chloride to sulfinate.

- Workup Protocol : Use cold ethanol for precipitation to minimize sodium salt impurities .

- Purification : Recrystallization from water-ethanol mixtures (3:1 v/v) enhances purity to >95% .

Q. What strategies address discrepancies in solubility data across different studies?

Discrepancies often arise due to solvent polarity, temperature, and counterion effects. To resolve:

- Hansen Solubility Parameters : Experimentally determine parameters (δD, δP, δH) to predict solubility in novel solvents .

- Co-Solvent Systems : Use methanol-water or DMF-water gradients to improve dissolution. Vortexing or sonication can aid in achieving clear solutions .

- Documentation : Report solvent preparation order and mixing methods to ensure reproducibility .

Q. How should researchers analyze contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

- Comparative Analysis : Cross-reference with literature spectra of structurally similar sulfinates (e.g., sodium 2,3-dihydrobenzofuran-5-sulfinate) .

- Variable Testing : Re-run experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to isolate environmental artifacts .

- Computational Modeling : Use DFT calculations to predict NMR shifts or IR bands for proposed structures .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.